2',3'-Dichloro-4'-nitroacetophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-dichloro-4-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO3/c1-4(12)5-2-3-6(11(13)14)8(10)7(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCRDFGGBDFJDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)[N+](=O)[O-])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 ,3 Dichloro 4 Nitroacetophenone and Congeneric Structures
Classical and Contemporary Approaches for Acetophenone (B1666503) Synthesis
The synthesis of the acetophenone framework can be achieved through several reliable methods, with acylation and oxidation reactions being the most prominent.
Acylation Reactions (e.g., Friedel-Crafts Acylation of Dichlorobenzenes)
Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds and introducing an acyl group to an aromatic ring. masterorganicchemistry.com This electrophilic aromatic substitution reaction typically involves the reaction of an acyl halide or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comyoutube.com
The mechanism proceeds through the formation of a highly electrophilic acylium ion, which is generated from the reaction between the acylating agent and the Lewis acid. libretexts.org This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a ketone. youtube.com A key advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone is less reactive than the starting material, which prevents further reactions and leads to monoacylated products. organic-chemistry.orglibretexts.org
In the context of synthesizing substituted acetophenones like 2',3'-Dichloro-4'-nitroacetophenone, the starting aromatic compound would be a suitably substituted dichlorobenzene. For instance, the acylation of 1,2-dichlorobenzene would be a potential route. However, a significant limitation of the Friedel-Crafts reaction is its failure with strongly deactivated aromatic rings, such as those bearing a nitro group. libretexts.orglibretexts.org Therefore, a strategy involving the acylation of a dichlorobenzene followed by subsequent nitration is often more viable.
Table 1: Key Aspects of Friedel-Crafts Acylation
| Feature | Description |
| Reaction Type | Electrophilic Aromatic Substitution |
| Reactants | Aromatic Compound, Acyl Halide/Anhydride |
| Catalyst | Lewis Acid (e.g., AlCl₃, FeCl₃) |
| Key Intermediate | Acylium Ion |
| Advantages | Forms C-C bonds, typically results in monoacylation |
| Limitations | Fails with strongly deactivated rings, potential for catalyst complexation with product |
Oxidation of Substituted Ethylbenzenes
An alternative to acylation for the synthesis of acetophenones is the oxidation of the corresponding ethylbenzene derivatives. researchgate.netrsc.org This method is particularly useful when direct acylation is not feasible due to the nature of the substituents on the aromatic ring. The oxidation process converts the ethyl group's benzylic methylene (B1212753) group into a carbonyl group.
Various oxidizing agents can be employed for this transformation, ranging from strong, classical oxidants like potassium permanganate (KMnO₄) or chromic acid to more selective and milder catalytic systems. Modern approaches often utilize catalysts based on transition metals like palladium to achieve high conversion and selectivity under milder conditions. rsc.org For example, the synthesis of acetophenone from ethylbenzene can be achieved with high selectivity using palladium nanoparticles supported on a composite material. rsc.org The oxidation of an appropriately substituted ethylbenzene, such as 1-(2,3-dichloro-4-nitrophenyl)ethane, would yield this compound.
Regioselective Functionalization Strategies
Achieving the specific substitution pattern of this compound often requires careful, regioselective functionalization of a simpler acetophenone or benzene (B151609) derivative. The directing effects of the substituents on the aromatic ring play a critical role in determining the position of incoming functional groups.
Directed Halogenation of Nitroacetophenones
Introducing halogen atoms at specific positions on a nitroacetophenone core is a key strategy. The regioselectivity of halogenation is governed by the electronic properties of the existing substituents. researchgate.net In the case of a nitroacetophenone, both the nitro group and the acetyl group are deactivating and meta-directing. This makes the direct introduction of two chlorine atoms into the 2' and 3' positions of 4'-nitroacetophenone (B150658) challenging.
To overcome these challenges, directed halogenation strategies can be employed, which may involve the use of specific catalysts or directing groups to control the position of halogenation. rsc.orgnih.gov These methods enhance the efficiency and selectivity of forming C-X bonds at otherwise inert C-H positions. rsc.org
Directed Nitration of Dichloroacetophenones
A more common and predictable approach for synthesizing this compound is the regioselective nitration of a dichloroacetophenone precursor, such as 2',3'-dichloroacetophenone. The directing effects of the substituents are crucial in this electrophilic aromatic substitution reaction.
The acetyl group is a deactivating, meta-directing group, while the chlorine atoms are deactivating but ortho-, para-directing. When nitrating 2',3'-dichloroacetophenone, the incoming nitro group will be directed to positions that are meta to the acetyl group and ortho or para to the chlorine atoms. The 4'-position is para to the 2'-chloro atom and ortho to the 3'-chloro atom, and it is also meta to the acetyl group, making it the favored position for nitration.
The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). frontiersin.org Modern methods aim for higher regioselectivity and more environmentally benign conditions, sometimes utilizing solid acid catalysts or specific solvent systems. frontiersin.orggoogle.comrsc.org
Table 2: Regioselective Nitration of 2',3'-Dichloroacetophenone
| Substituent | Position | Directing Effect |
| Acetyl | 1' | Meta-directing |
| Chloro | 2' | Ortho-, Para-directing |
| Chloro | 3' | Ortho-, Para-directing |
| Predicted Nitration Position | 4' | Favorable due to combined directing effects |
Alpha-Functionalization of Acetophenone Derivatives (e.g., Bromination)
Beyond functionalization of the aromatic ring, the alpha-position of the acetyl group is also a site for various chemical transformations. nih.govresearchgate.netnih.gov Alpha-halogenation, particularly bromination, is a common and important reaction for acetophenone derivatives. mdpi.com This reaction introduces a halogen atom on the carbon adjacent to the carbonyl group, creating a versatile intermediate for further synthetic modifications.
The α-bromination of acetophenones can be carried out under acidic conditions, where the ketone first tautomerizes to its enol form. nih.gov This enol then acts as a nucleophile and attacks an electrophilic bromine source, such as molecular bromine (Br₂). mdpi.com The reaction can also be performed using other brominating agents like N-bromosuccinimide (NBS) or pyridine (B92270) hydrobromide perbromide, which can offer advantages in terms of safety and handling. nih.govresearchgate.net For example, 4-chloroacetophenone can be effectively brominated at the alpha-position using pyridine hydrobromide perbromide in acetic acid. nih.gov This alpha-functionalization provides a handle for introducing other functional groups or for constructing more complex molecules.
Development of Novel and Sustainable Synthetic Routes
The development of environmentally benign and efficient synthetic methodologies is a paramount goal in contemporary chemical synthesis. For complex molecules such as this compound, this involves moving beyond traditional synthetic protocols, which often rely on harsh reagents and generate significant waste, towards greener and more sustainable alternatives.
Green chemistry principles are increasingly being integrated into the synthesis of aromatic ketones. These approaches aim to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency.
Catalytic Oxidation: A promising green alternative to traditional nitration methods for introducing a nitro group involves the catalytic oxidation of a suitable precursor. For instance, the catalytic oxidation of 4-nitroethylbenzene to 4-nitroacetophenone has been achieved with high yield using ozone in acetic acid, with manganese (II) acetate as a catalyst. zsmu.edu.ua This method operates at a low temperature (20-30°C) and demonstrates high selectivity for the formation of the ketone. zsmu.edu.ua While not directly applied to this compound, this catalytic approach could hypothetically be adapted for the oxidation of a corresponding 2,3-dichloro-4-nitroethylbenzene precursor, offering a milder and more selective route.
Another green oxidation strategy involves the use of hydrogen peroxide as the oxidant. A mesoporous Janus-type palladium catalyst has been shown to be highly effective for the aqueous-phase oxidation of styrene to acetophenone, achieving an 88% yield in 60 minutes. nih.gov The primary byproduct of this reaction is water, making it an environmentally attractive method.
| Green Chemistry Approach | Key Advantages | Potential Application for this compound Synthesis |
| Catalytic Oxidation | High selectivity, mild reaction conditions, use of greener oxidants (e.g., O3, H2O2), reduced waste. zsmu.edu.uanih.gov | Oxidation of a 2,3-dichloro-4-nitroethylbenzene precursor. |
| Ultrasound-Assisted Synthesis | Reduced reaction times, increased yields, milder conditions, lower energy consumption. scispace.com | Acceleration of the nitration of 2',3'-dichloroacetophenone. |
Ultrasound-Assisted Synthesis: The use of ultrasound irradiation in organic synthesis has gained significant traction as a green chemistry tool. Sonication can dramatically reduce reaction times and improve yields by enhancing mass transfer and creating localized high-temperature and high-pressure zones through acoustic cavitation. scispace.comnih.gov Ultrasound-assisted nitration of various aromatic compounds has been shown to proceed smoothly, with high yields and regioselectivity, often in significantly shorter reaction times compared to conventional methods. scispace.comscirp.org For the synthesis of this compound, applying ultrasound during the nitration of 2',3'-dichloroacetophenone could potentially lead to a more efficient and faster reaction, minimizing the formation of byproducts. scispace.com
Ionic liquids (ILs) are salts with low melting points that are gaining prominence as green solvents and catalysts in organic synthesis. Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to volatile organic solvents.
In the context of nitration reactions, ionic liquids can serve as both the solvent and catalyst, facilitating the generation of the nitrating species and enhancing reaction rates. organic-chemistry.orgnih.gov For example, 1-ethyl-3-methylimidazolium salts have been successfully used as solvents for the electrophilic nitration of various aromatic compounds. nih.gov An ionic liquid-based system using ethylammonium nitrate (B79036) (EAN) has been developed for aromatic nitration, offering high yields under mild conditions and the ability to recycle the ionic liquid. organic-chemistry.org A hypothetical ionic liquid-mediated synthesis of this compound could involve the nitration of 2',3'-dichloroacetophenone in an appropriate ionic liquid, potentially leading to a cleaner reaction profile and easier product isolation. nih.govscispace.com
| Ionic Liquid | Key Properties | Potential Role in Synthesis |
| [emim][OTf] | High thermal stability, good solvent for polar and nonpolar compounds. | Solvent for nitration reactions. nih.gov |
| [emim][CF3COO] | Recyclable, can be used with various nitrating systems. nih.gov | Solvent and catalyst promoter. nih.gov |
| Ethylammonium nitrate (EAN) | Readily available, can generate powerful nitrating agents in situ. organic-chemistry.org | Solvent and reagent for nitration. organic-chemistry.org |
The synthesis of a specific isomer of a polysubstituted aromatic compound like this compound hinges on the ability to control the chemo- and regioselectivity of the reactions. In the context of its synthesis, the key regioselective step is the nitration of the 2',3'-dichloroacetophenone precursor.
The directing effects of the substituents on the aromatic ring govern the position of the incoming nitro group. The acetyl group is a deactivating group and a meta-director, while the chlorine atoms are deactivating but ortho-, para-directors. In the case of 2',3'-dichloroacetophenone, the acetyl group would direct the incoming electrophile (the nitronium ion, NO₂⁺) to the 5'-position. The chlorine atoms at the 2' and 3' positions would direct towards the 4', 5', and 6' positions.
The combined directing effects would likely favor the substitution at the 4'-position, which is para to the 2'-chloro group and ortho to the 3'-chloro group, and also at the 6'-position, which is ortho to the 2'-chloro group. However, the position para to a halogen is generally favored over the ortho position due to reduced steric hindrance. The strong deactivating effect of the acetyl group makes the positions ortho to it (the 4' and 6' positions) less favorable than the meta position (5'-position). Therefore, a mixture of isomers is possible, and achieving high regioselectivity for the desired 4'-nitro isomer can be challenging.
The choice of nitrating agent and reaction conditions can significantly influence the regiochemical outcome. For instance, nitration using a mixture of nitric acid and sulfuric acid is a standard method. masterorganicchemistry.com Alternative nitrating systems, sometimes employed in ionic liquids or with solid acid catalysts, can offer improved regioselectivity. organic-chemistry.orggoogle.com
| Substituent | Position | Directing Effect | Activating/Deactivating |
| Acetyl (-COCH₃) | 1' | meta | Deactivating |
| Chloro (-Cl) | 2' | ortho, para | Deactivating |
| Chloro (-Cl) | 3' | ortho, para | Deactivating |
Advanced Spectroscopic Characterization for Structural Elucidation
Vibrational Spectroscopy for Molecular Fingerprinting
Fourier Transform Infrared (FTIR) Spectroscopy Analyses
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. Specific functional groups absorb at characteristic frequencies. For 2',3'-Dichloro-4'-nitroacetophenone, key absorptions would be anticipated for the carbonyl stretch, aromatic C-H and C=C stretches, asymmetric and symmetric stretches of the nitro group, and C-Cl stretches.
However, a detailed search of scientific databases did not yield specific, experimentally determined FTIR spectral data or peak assignments for this compound. While spectra for related compounds like 3-nitroacetophenone and 2,4-dichloro-6-nitrophenol (B1219690) are available, direct comparison is not possible without the experimental spectrum of the title compound. nih.govresearchgate.netresearchgate.net
Fourier Transform Raman (FT-Raman) Spectroscopy Analyses
FT-Raman spectroscopy is a complementary technique to FTIR. It involves scattering of monochromatic light from a laser source. The resulting spectrum reveals vibrational modes that are often weak or absent in FTIR, particularly for non-polar bonds and symmetric vibrations. For the title compound, strong Raman signals would be expected for the symmetric nitro stretch and aromatic ring breathing modes.
As with FTIR, specific FT-Raman spectral data for this compound could not be located in the reviewed literature. Studies on similar molecules, such as p-nitroacetophenone, demonstrate the utility of this technique for characterizing nitroaromatic compounds, but this information cannot be directly extrapolated. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity
NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the carbon and hydrogen framework. Chemical shifts, coupling constants, and integration provide detailed information about the electronic environment and connectivity of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum would be expected to show a singlet for the methyl (CH₃) protons of the acetyl group and signals in the aromatic region for the two remaining ring protons. The substitution pattern would create a specific splitting pattern (coupling) between these aromatic protons.
Despite the foundational nature of this analysis, specific ¹H NMR chemical shift assignments and coupling constants for this compound were not found in the available search results. Data for related isomers like 2',4'-Dichloroacetophenone (B156173) and 4'-Chloro-3'-nitroacetophenone are documented but are not applicable to the 2',3',4'-substitution pattern. chemicalbook.comsigmaaldrich.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments
¹³C NMR spectroscopy details the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For the title compound, one would expect to see signals for the methyl carbon, the carbonyl carbon, and the six carbons of the aromatic ring. The positions of these signals are influenced by the electron-withdrawing effects of the chloro and nitro substituents.
Specific experimental ¹³C NMR data for this compound is not available in the surveyed literature. While ¹³C NMR spectra for compounds like 2',4'-Dichloroacetophenone and various nitroacetophenones are well-documented, they cannot be used to definitively assign the chemical shifts for the title compound due to differences in isomerism. nih.govchemicalbook.comrsc.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise bond lengths, bond angles, and intermolecular interactions. A successful crystallographic analysis of this compound would confirm the substitution pattern and reveal details about the planarity of the molecule and how the substituents are oriented relative to the benzene (B151609) ring.
A search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray structure of this compound. Therefore, no information on its solid-state conformation or crystal packing is available at this time.
Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry
Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Were a suitable single crystal of this compound to be grown and analyzed, the resulting data would provide a wealth of information about its molecular structure.
The primary outcome of an SCXRD experiment is the determination of the unit cell parameters, which define the fundamental repeating unit of the crystal lattice. These parameters include the lengths of the three axes (a, b, c) and the angles between them (α, β, γ). The crystal system (e.g., monoclinic, orthorhombic, etc.) and the space group, which describes the symmetry elements of the crystal, would also be identified.
A hypothetical data table for the crystallographic parameters of this compound is presented below to illustrate the type of information that would be obtained.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C₈H₅Cl₂NO₃ |
| Formula Weight | 234.04 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.50 |
| b (Å) | 12.20 |
| c (Å) | 9.80 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 865.0 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.795 |
Furthermore, SCXRD analysis would yield precise measurements of all bond lengths and bond angles within the molecule. This would allow for a detailed examination of the geometry of the dichlorinated phenyl ring, the nitro group, and the acetophenone (B1666503) moiety. The planarity of the phenyl ring and the orientation of the substituents relative to the ring could be accurately determined.
Analysis of Intermolecular Interactions in Crystal Lattices
The arrangement of molecules in a crystal is governed by a complex interplay of intermolecular forces. A detailed analysis of the crystal packing of this compound would reveal the specific non-covalent interactions that stabilize the crystal lattice.
Given the functional groups present in the molecule—two chlorine atoms, a nitro group, and a carbonyl group—a variety of intermolecular interactions would be expected. These could include:
Halogen Bonding: The chlorine atoms could act as halogen bond donors, interacting with the oxygen atoms of the nitro or carbonyl groups of neighboring molecules.
Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the methyl group or the aromatic C-H groups and the oxygen atoms of the nitro and carbonyl groups are likely to be present.
π-π Stacking: The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal structure.
Dipole-Dipole Interactions: The polar nature of the nitro and carbonyl groups would lead to significant dipole-dipole interactions between adjacent molecules.
A hypothetical table of potential intermolecular contacts is provided below to illustrate the types of interactions that would be characterized.
Interactive Data Table: Hypothetical Intermolecular Contacts in this compound
| Donor | Acceptor | Distance (Å) | Angle (°) | Type of Interaction |
| C-Cl | O=N | 3.10 | 165 | Halogen Bond |
| C-H | O=C | 2.50 | 150 | C-H···O Hydrogen Bond |
The elucidation of the crystal structure of this compound through SCXRD would provide invaluable insights into its solid-state properties and behavior. It is hoped that future research will provide the experimental data necessary to complete this picture.
Computational Chemistry and Theoretical Investigations of Molecular Behavior
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for investigating the electronic structure of molecules. scispace.com For 2',3'-Dichloro-4'-nitroacetophenone, DFT calculations, often utilizing the B3LYP functional with a suitable basis set like 6-311G(d,p), provide a robust framework for understanding its fundamental properties. nih.gov
Geometry Optimization and Energy Minimization
The first step in the computational analysis of this compound involves geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. scm.com DFT methods are employed to iteratively adjust the positions of the atoms until the forces on each atom are close to zero, resulting in an optimized structure with the lowest possible energy. karazin.ua This optimized geometry is crucial as it forms the basis for all subsequent computational property predictions. The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure represents a true energy minimum. nih.gov
Prediction of Vibrational Frequencies and Spectral Correlations
Once the geometry is optimized, DFT calculations can predict the vibrational frequencies of this compound. nih.govresearchgate.net These theoretical frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. nih.govresearchgate.net By comparing the calculated vibrational spectrum with experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, a detailed assignment of the observed spectral bands can be achieved. nih.gov This correlation between theoretical and experimental spectra provides a powerful means of validating the computational model and understanding the nature of the molecular vibrations. nih.gov For instance, the characteristic stretching vibrations of the carbonyl (C=O), nitro (NO2), and carbon-chlorine (C-Cl) groups can be precisely identified.
Calculation of NMR Chemical Shifts (e.g., GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method, implemented within the framework of DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of this compound. researchgate.net This method computes the magnetic shielding tensors for each nucleus in the molecule, which are then used to predict the 1H and 13C NMR chemical shifts. pdx.edu These theoretical chemical shifts can be compared with experimental NMR data to aid in the assignment of signals and to provide a deeper understanding of the electronic environment around each atom. chemicalbook.com Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or specific intermolecular interactions not fully captured by the gas-phase calculations.
Molecular Orbital Theory and Reactivity Descriptors
Molecular orbital theory provides a framework for understanding the electronic distribution and reactivity of molecules. For this compound, the analysis of its frontier molecular orbitals and charge distribution reveals key insights into its chemical behavior.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. chalcogen.ro The HOMO represents the ability of the molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and polarizability. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netaimspress.com For this compound, the distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack.
Table 1: Frontier Molecular Orbital Energies and Related Properties
| Parameter | Description | Typical Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Varies with computational method |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Varies with computational method |
| Energy Gap (ΔE) | ELUMO - EHOMO | Varies with computational method |
| Ionization Potential (I) | -EHOMO | Varies with computational method |
| Electron Affinity (A) | -ELUMO | Varies with computational method |
| Global Hardness (η) | (I - A) / 2 | Varies with computational method |
| Chemical Potential (μ) | -(I + A) / 2 | Varies with computational method |
| Global Electrophilicity (ω) | μ2 / (2η) | Varies with computational method |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is color-coded to represent different potential values. Regions of negative potential, typically shown in red, are electron-rich and susceptible to electrophilic attack, while areas of positive potential, depicted in blue, are electron-poor and prone to nucleophilic attack. Green regions indicate neutral potential.
For this compound, the MEP surface would be characterized by a significant negative potential around the oxygen atoms of the nitro group and the carbonyl group, indicating these as the primary sites for electrophilic interactions. The nitro group, being a strong electron-withdrawing group, along with the chlorine atoms, would create a notable region of positive potential on the aromatic ring and the hydrogen atoms, making them susceptible to nucleophilic attack.
Interactive Table: Predicted MEP Surface Characteristics of this compound
| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Susceptibility |
| Oxygen atoms of Nitro group | Highly Negative | Red | Electrophilic Attack |
| Oxygen atom of Carbonyl group | Negative | Red/Yellow | Electrophilic Attack |
| Aromatic Ring | Positive | Blue/Green | Nucleophilic Attack |
| Hydrogen atoms of Methyl group | Slightly Positive | Light Blue/Green | Nucleophilic Attack |
Conformational Landscape and Energetics
The conformational landscape of this compound is determined by the rotation around the single bond connecting the acetyl group to the aromatic ring. This rotation gives rise to different spatial arrangements of the atoms, known as conformers, each with a distinct energy level. Theoretical calculations, often employing methods like Density Functional Theory (DFT), can map this landscape to identify the most stable conformers.
The primary dihedral angle of interest is that between the plane of the acetyl group and the plane of the phenyl ring. The planarity of the molecule is influenced by the steric hindrance imposed by the ortho-substituted chlorine atom and the electronic interactions between the acetyl group and the ring. The nitro group and the other chlorine atom also influence the electronic distribution and, consequently, the rotational barrier. It is expected that the most stable conformation would involve a compromise between maximizing conjugation (favoring planarity) and minimizing steric repulsion.
Interactive Table: Hypothetical Conformational Analysis Data
| Conformer | Dihedral Angle (Acetyl-Ring) | Relative Energy (kcal/mol) | Population (%) | Stability |
| Planar | 0° | High | Low | Unstable due to steric clash |
| Twisted | ~30-60° | Low | High | Most Stable |
| Perpendicular | 90° | Intermediate | Moderate | Less Stable |
Theoretical Studies of Non-Covalent Interactions
Non-covalent interactions play a critical role in the supramolecular chemistry and crystal packing of organic molecules. For this compound, several types of non-covalent interactions can be theoretically investigated.
Halogen Bonding: The chlorine atoms in the molecule can act as halogen bond donors, interacting with electron-rich atoms (like the oxygen of the nitro or carbonyl group) of neighboring molecules. The strength and directionality of these bonds can be predicted using computational methods.
π-π Stacking Interactions: The electron-deficient nature of the nitro-substituted aromatic ring can lead to π-π stacking interactions with other aromatic systems. The geometry of these interactions (e.g., parallel-displaced or T-shaped) can be determined through computational analysis.
These theoretical investigations provide a foundational understanding of the intermolecular forces that dictate the solid-state structure and properties of this compound.
Reactivity and Derivatization Chemistry of 2 ,3 Dichloro 4 Nitroacetophenone
Reactions at the Alpha-Carbon of the Acetophenone (B1666503) Moiety
The methyl group adjacent to the carbonyl (the alpha-carbon) is activated by the electron-withdrawing nature of the acetyl group, making its protons acidic and susceptible to removal by a base. This generates a nucleophilic enolate, which is a key intermediate for a variety of carbon-carbon bond-forming reactions.
Electrophilic and Nucleophilic Alpha-Functionalization
The generation of an enolate from 2',3'-dichloro-4'-nitroacetophenone allows for subsequent reactions with various electrophiles.
Alpha-Halogenation: One of the most common alpha-functionalization reactions is halogenation. libretexts.org In the presence of an acid catalyst, ketones like acetophenone can tautomerize to form an enol. libretexts.org This enol, acting as a nucleophile, can then react with electrophilic halogens such as chlorine (Cl₂), bromine (Br₂), or iodine (I₂). libretexts.orglibretexts.org The reaction rate is dependent on the concentration of the ketone and the acid but is independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. libretexts.org For this compound, this would yield an α-halo-2',3'-dichloro-4'-nitroacetophenone. These α-haloketones are versatile synthetic intermediates. mdpi.com
Alternatively, alpha-halogenation can be promoted by a base. youtube.com This method is often less selective and can be difficult to stop at mono-halogenation, often proceeding to replace all alpha-hydrogens. youtube.comyoutube.com
Alpha-Alkylation: The enolate of this compound can also act as a nucleophile in Sₙ2 reactions with alkyl halides. libretexts.orgyoutube.com This alpha-alkylation is a powerful tool for forming new carbon-carbon bonds. libretexts.org To ensure complete formation of the enolate and prevent side reactions, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically used. libretexts.orgyoutube.com The choice of the alkylating agent is generally restricted to methyl or primary halides to avoid competing elimination reactions. libretexts.org Tandem reactions combining alpha-alkylation with other transformations, such as asymmetric transfer hydrogenation, have also been developed for acetophenones. epa.gov
Condensation Reactions (e.g., Claisen-Schmidt, Knoevenagel)
The activated carbonyl group of this compound makes it an excellent substrate for condensation reactions with various nucleophiles.
Claisen-Schmidt Condensation: This reaction involves the base-catalyzed condensation of a ketone with an aldehyde that lacks alpha-hydrogens to form a β-hydroxy ketone, which then readily dehydrates to yield an α,β-unsaturated ketone. wikipedia.org In the case of this compound, it would react with an aromatic aldehyde in the presence of a base. The electron-withdrawing nitro and chloro substituents on the phenyl ring of the acetophenone would likely enhance the reactivity of the carbonyl group toward nucleophilic attack, facilitating the condensation. The reaction mechanism involves the formation of an enolate from the acetophenone, which then attacks the aldehyde. wikipedia.org
Knoevenagel Condensation: This is a modification of the aldol (B89426) condensation where the nucleophile is a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). acs.org The reaction is typically catalyzed by a weak base, such as an amine. acs.org this compound can react with active methylene compounds like malonic acid or its esters. The product is an α,β-unsaturated ketone, formed after the initial addition and subsequent dehydration. acs.org A variation known as the Doebner modification uses pyridine (B92270) as a solvent and is suitable when one of the activating groups on the nucleophile is a carboxylic acid, often leading to decarboxylation. acs.org
Table 1: Condensation Reactions of Acetophenones
| Reaction | Partner | Catalyst | Key Intermediate | Product Type |
|---|---|---|---|---|
| Claisen-Schmidt | Aromatic Aldehyde | Base (e.g., NaOH) | Enolate | α,β-Unsaturated Ketone |
| Knoevenagel | Active Methylene Compound | Weak Base (e.g., Piperidine) | Enolate | α,β-Unsaturated Ketone |
C-H Functionalization Strategies
Modern synthetic methods allow for the direct functionalization of C-H bonds, offering more atom-economical routes to complex molecules. For acetophenones, this can involve either the alpha-C-H bonds of the methyl group or the ortho-C-H bonds of the aromatic ring.
Palladium-Catalyzed α-Arylation: The direct coupling of ketone enolates with aryl halides, catalyzed by palladium complexes, is a powerful method for forming α-aryl ketones. acs.org This reaction can be applied to a wide variety of ketones and aryl halides, tolerating numerous functional groups, including nitriles and aryl chlorides. acs.org The catalyst system often involves a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine (B1218219) ligand. acs.org For a substrate like this compound, this method could be used to introduce an additional aryl group at the alpha-position. The reaction is believed to proceed via oxidative addition of the aryl halide to the palladium(0) catalyst, followed by formation of a palladium enolate and subsequent reductive elimination. acs.org
Rhodium-Catalyzed C-H Activation: Rhodium catalysts have been effectively used for the ortho-C-H functionalization of aromatic ketones, where the ketone's carbonyl group acts as a directing group. rsc.orgresearchgate.net These reactions can be used for ortho-alkylation or ortho-arylation. mdpi.comresearchgate.netacs.org For instance, rhodium(III) catalysts can facilitate the coupling of aryl ketones with alkynes or olefins. acs.orgrsc.org The ketone directs the catalyst to a nearby C-H bond on the aromatic ring, leading to the formation of a metallacycle intermediate, which then reacts with the coupling partner. rsc.org In this compound, the acetyl group could direct the functionalization to the C-5' position of the phenyl ring.
Transformations of the Nitro Group
The nitro group is a versatile functional group that strongly influences the reactivity of the aromatic ring and can itself be transformed into other functionalities.
Selective Reduction to Amino Functionality
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. The challenge with this compound is to achieve this reduction chemoselectively without affecting the ketone carbonyl group or the chloro substituents.
Several methods are available for the selective reduction of nitroarenes. researchgate.net Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common and efficient method. researchgate.net However, care must be taken as these conditions can sometimes also reduce ketones. Other metal-based reducing systems under acidic or neutral conditions are often employed for their chemoselectivity. These include:
Iron (Fe) in acidic media (e.g., acetic acid).
Zinc (Zn) in acidic media.
Tin(II) chloride (SnCl₂) .
These reagents are generally mild and can selectively reduce the nitro group while leaving the ketone intact. The resulting 4'-amino-2',3'-dichloroacetophenone is a valuable building block for pharmaceuticals and other fine chemicals.
Table 2: Reagents for Selective Nitro Group Reduction
| Reagent System | Conditions | Selectivity Notes |
|---|---|---|
| H₂/Pd/C | Catalytic hydrogenation | Highly efficient, but may also reduce ketones. |
| Fe/HCl or Fe/AcOH | Acidic | Classic, cost-effective, and generally selective for the nitro group. |
| SnCl₂/HCl | Acidic | A common and mild method for selective nitro reduction. |
| Zn/NH₄Cl | Neutral | Offers a milder alternative to strongly acidic conditions. |
Participation in Nucleophilic Aromatic Substitution (SNAr)
The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. wikipedia.org This effect is most pronounced at the ortho and para positions relative to the nitro group. libretexts.orglibretexts.org In this compound, the nitro group is at the 4'-position. This strongly activates the chloro substituent at the 3'-position (meta to the nitro group) and even more so the chloro substituent at the 2'-position (ortho to the nitro group) for displacement by nucleophiles in a Nucleophilic Aromatic Substitution (SₙAr) reaction. wikipedia.orglibretexts.org
The SₙAr mechanism involves a two-step addition-elimination process. libretexts.org A nucleophile attacks the electron-deficient carbon bearing a leaving group (in this case, a chloro atom), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group. libretexts.org Subsequently, the leaving group (chloride ion) is expelled, restoring the aromaticity of the ring.
Due to the stronger activation at the ortho position, it is expected that the chlorine at C-2' would be more readily displaced by nucleophiles (such as amines, alkoxides, or thiolates) than the chlorine at C-3'. This regioselectivity allows for the sequential and controlled introduction of different substituents onto the aromatic ring. The order of leaving group ability in SₙAr is often F > Cl > Br > I, which is the reverse of the trend seen in Sₙ2 reactions. nih.gov
Derivatizations of the Carbonyl Group
The carbonyl group in this compound is a primary site for chemical modification, readily undergoing nucleophilic additions and reductions, as well as condensation reactions to form various derivatives.
Nucleophilic Additions and Reductions
The electrophilic carbon of the carbonyl group is susceptible to attack by nucleophiles. While specific examples for this compound are not extensively documented in the provided results, the general reactivity of acetophenones suggests that it would react with organometallic reagents like Grignard reagents or organolithium compounds to form tertiary alcohols.
Reduction of the carbonyl group can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) is a common reagent used to selectively reduce ketones to secondary alcohols. In the case of polyfunctional compounds like 4-nitroacetophenone, the choice of reducing agent is crucial for chemoselectivity. For example, using tin (Sn) and hydrochloric acid (HCl) can selectively reduce the nitro group without affecting the carbonyl group. scispace.com Conversely, systems like sodium borohydride in ethanol (B145695) or with palladium on carbon (Pd/C) can lead to the reduction of the carbonyl group. scispace.com The presence of the electron-withdrawing nitro and chloro groups on the aromatic ring would likely influence the reactivity of the carbonyl group towards reduction.
Formation of Imines, Oximes, and Hydrazones
The carbonyl group of this compound readily undergoes condensation reactions with primary amines and their derivatives to form imines, oximes, and hydrazones. These reactions are typically acid-catalyzed and involve the formation of a carbinolamine intermediate followed by the elimination of water. orgoreview.comlibretexts.orglumenlearning.com
Imines (Schiff Bases): Reaction with primary amines (R-NH₂) results in the formation of imines (C=N-R). orgoreview.com The formation of imines is a reversible process, and the reaction rate is often optimal under mildly acidic conditions (pH 4-5). orgoreview.comlibretexts.org
Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) yields oximes (C=N-OH). nih.gov The synthesis of acetophenone oximes is a well-established procedure, often carried out by refluxing the acetophenone with hydroxylamine hydrochloride in the presence of a base like potassium hydroxide. arpgweb.comrepec.org These oximes can exist as E/Z isomers. arpgweb.comrepec.org
Hydrazones: Reaction with hydrazine (B178648) (H₂N-NH₂) or its derivatives, such as phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine, leads to the formation of hydrazones (C=N-NHR). discoveryjournals.orgnih.govmdpi.com The synthesis of hydrazones often involves the condensation of the carbonyl compound with the hydrazine derivative in a suitable solvent like ethanol, sometimes with an acid catalyst. discoveryjournals.orgmdpi.com For example, the reaction of 4-nitrophenyl hydrazine with dichlorobenzaldehydes has been shown to proceed efficiently under both solvent-based and solvent-free conditions. discoveryjournals.org
Cyclization Reactions and Heterocyclic Scaffolds
This compound serves as a versatile starting material for the synthesis of a variety of fused heterocyclic systems. The presence of multiple reactive sites allows for intramolecular and intermolecular cyclization reactions, leading to the formation of complex molecular architectures with potential biological activities.
Synthesis of Fused Heterocycles
The strategic manipulation of the functional groups in this compound and its derivatives enables the construction of diverse heterocyclic scaffolds.
Flavones: Flavones, possessing a 2-phenylchromen-4-one backbone, can be synthesized through various methods starting from substituted acetophenones. biomedres.usbiomedres.us One common route involves the Claisen-Schmidt condensation of a 2-hydroxyacetophenone (B1195853) with an aromatic aldehyde to form a chalcone, which is then cyclized to the flavone. scispace.com Another approach is the Allan-Robinson synthesis, which involves the reaction of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640). biomedres.usbiomedres.us The Baker-Venkataraman rearrangement of an O-aroyl-2-hydroxyacetophenone to a 1,3-diketone, followed by acid-catalyzed cyclization, also yields flavones. tsijournals.com
Dihydrobenzofurans: The synthesis of 2,3-dihydrobenzofurans can be achieved through various strategies, including intramolecular cyclizations. organic-chemistry.orgcnr.it While direct synthesis from this compound is not explicitly detailed, related structures can be formed through reactions involving ortho-quinone methides generated from corresponding phenols. cnr.it
Quinolones: 4(1H)-Quinolones are an important class of heterocyclic compounds. vcu.edu A two-step synthesis involves the condensation of an o-nitroacetophenone with N,N-dimethylformamide dimethylacetal (DMF-DMA) to form an enamine, followed by reductive cyclization. researchgate.net Other methods for quinolone synthesis include the Conrad-Limpach-Knorr reaction, which utilizes β-ketoesters as cyclization agents. mdpi.com The Gould-Jacobs reaction and Dieckmann condensation are also established routes to quinolone derivatives. nih.gov
Pyrrolo[2,3-d]pyrimidine Derivatives: These nitrogen-containing heterocycles are of significant interest in medicinal chemistry. sci-hub.boxnih.gov One synthetic approach involves a one-pot, three-component reaction of an arylglyoxal, 6-amino-1,3-dimethyluracil, and a barbituric acid derivative. scielo.org.mx Another strategy for constructing the pyrrolo[2,3-d]pyrimidine core is through the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines, followed by further modifications. mdpi.com
Thienothiazoles: Although not directly detailed from this compound in the provided search results, the synthesis of thienothiazoles often involves the reaction of α-haloketones with thiourea (B124793) or thioamides. The reactive carbonyl and adjacent methyl group of the title compound could potentially be functionalized to an α-haloketone, which could then serve as a precursor for thienothiazole synthesis.
Aurones: Aurones, or 2-benzylidene-1-benzofuran-3(2H)-ones, are isomers of flavones. nih.gov A common synthetic method is the oxidative cyclization of 2'-hydroxychalcones. ijpsr.com A one-pot synthesis of aurones from substituted acetophenones and benzaldehydes has been developed based on an improved Algar-Flynn-Oyamada reaction. researchgate.net Another approach involves the condensation of benzofuranones with aldehydes. mdpi.com
Applications of 2 ,3 Dichloro 4 Nitroacetophenone and Its Derivatives As Advanced Synthetic Intermediates
Building Blocks in Pharmaceutical and Agrochemical Synthesis
2',3'-Dichloro-4'-nitroacetophenone is a substituted aromatic ketone that holds potential as a versatile starting material in the synthesis of various biologically active compounds. Its structure, featuring a reactive acetyl group and an electron-deficient aromatic ring substituted with chloro and nitro groups, makes it a valuable intermediate for the construction of complex molecular architectures found in pharmaceuticals and agrochemicals.
Precursors for Active Pharmaceutical Ingredients (APIs) and Drug Candidates
While specific, named Active Pharmaceutical Ingredients (APIs) directly synthesized from this compound are not extensively documented in publicly available literature, the general class of nitroacetophenones serves as crucial intermediates in drug synthesis. smolecule.comgoogle.com For instance, related compounds like p-nitroacetophenone are precursors in the synthesis of the broad-spectrum antibiotic chloramphenicol. medchemexpress.com The functional groups on this compound allow for a variety of chemical transformations, suggesting its potential as a precursor for novel drug candidates.
The synthetic utility of this compound lies in the reactivity of its functional groups:
The Nitro Group: Can be reduced to an amino group, which is a key functional group in many APIs. This transformation opens up pathways to a wide range of derivatives, including amides, sulfonamides, and ureas.
The Chloro Groups: Can be subjected to nucleophilic aromatic substitution, allowing for the introduction of various other functional groups.
The Acetyl Group: The ketone can be reduced to an alcohol, converted to an oxime, or serve as a handle for forming heterocyclic rings.
These potential transformations are foundational in the synthesis of complex molecules, including those with therapeutic potential. The closely related 3',4'-dichloro-5'-nitroacetophenone, for example, is noted for its utility as an intermediate in the synthesis of more complex organic molecules for drug development. smolecule.com
Table 1: Potential Synthetic Transformations of this compound for API Synthesis
| Functional Group | Reaction Type | Potential Product Class |
| Nitro Group | Reduction | Anilines |
| Chloro Groups | Nucleophilic Aromatic Substitution | Amines, Ethers, Thioethers |
| Acetyl Group | Reduction | Alcohols |
| Acetyl Group | Condensation | Heterocycles (e.g., quinolines, pyrimidines) |
Synthesis of Enzyme Inhibitors and Other Bioactive Molecules
The structural motifs accessible from this compound are present in various classes of enzyme inhibitors and other bioactive molecules. For instance, chalcones and flavones, which can be synthesized from acetophenone (B1666503) derivatives, are known to exhibit a wide range of biological activities, including enzyme inhibition. nih.gov
Research on related structures highlights this potential. For example, derivatives of 4'-nitroacetophenone (B150658) have been explored for their α-glucosidase inhibition activity and as anti-trypanosomal agents. medchemexpress.com While direct studies on this compound are scarce, its chemical properties suggest it could serve as a scaffold for developing new inhibitors. The reduction of the nitro group to an amine, followed by further derivatization, could lead to compounds with potential biological activity. The analogous compound, 3',4'-dichloro-5'-nitroacetophenone, has been investigated for its antimicrobial properties, with the proposed mechanism involving the formation of reactive intermediates upon reduction of the nitro group. smolecule.com This suggests that derivatives of this compound could also be explored for similar activities.
Role in Materials Science and Functional Molecule Design
The electronic properties of this compound, arising from the presence of both electron-withdrawing nitro and chloro groups, make it an interesting candidate for applications in materials science.
Intermediates for Optoelectronic Materials
While there is no specific mention of this compound in the synthesis of optoelectronic materials in the searched literature, substituted acetophenones are used in the creation of functional materials. The design of optoelectronic materials often relies on creating molecules with specific energy levels and charge-transport properties. The electron-withdrawing nature of the substituents on this compound could be exploited to tune the electronic properties of larger conjugated systems.
Components for Photosensitive Materials
Substituted acetophenones are a known class of photoinitiators, which are molecules that generate reactive species upon exposure to light, initiating polymerization. google.comsigmaaldrich.com These are critical components in UV-curable inks, coatings, and adhesives. While the direct use of this compound as a photoinitiator is not documented, its structural similarity to other acetophenone-based photoinitiators suggests its potential in this area. For example, a patent describes acetophenone derivatives with strong electron-withdrawing groups as part of a D-π-A (Donor-π-Acceptor) molecular system for use as photoinitiators. google.com The this compound structure fits the description of an electron-accepting moiety.
Contributions to Diversity-Oriented Synthesis (DOS)
Diversity-Oriented Synthesis (DOS) is a strategy aimed at creating libraries of structurally diverse small molecules for high-throughput screening to identify new drug leads and biological probes. nih.govnih.gov Acetophenones are valuable building blocks in DOS due to the versatility of the ketone functional group, which allows for a wide range of subsequent chemical transformations. nih.gov
A halogenated acetophenone can be a starting point for generating a variety of molecular scaffolds. nih.gov Although there are no specific examples in the literature of using this compound in a DOS campaign, its functional groups make it a suitable candidate for such an approach. A DOS strategy starting with this compound could involve:
Branching reactions from the ketone to create different heterocyclic systems.
Derivatization of the amino group after reduction of the nitro group to introduce appendage diversity.
Substitution of the chloro groups to further diversify the molecular scaffold.
This approach would allow for the rapid generation of a library of related but structurally distinct molecules for biological screening.
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Methodologies
The traditional synthesis of nitroaromatic compounds often involves harsh conditions, such as the use of mixed nitric and sulfuric acids, which pose significant environmental and safety risks. rsc.orgnih.govnih.gov Future research is focused on developing greener and more efficient synthetic routes for 2',3'-dichloro-4'-nitroacetophenone.
Key areas of development include:
Alternative Nitrating Agents: Research into milder, recyclable, and non-acidic nitrating reagents is a significant trend. rsc.org The use of agents like calcium nitrate (B79036) in conjunction with microwave irradiation or mechanochemistry under solvent-minimized conditions presents a more sustainable alternative to traditional methods. rsc.orggordon.edu Photochemical methods, using UV radiation to facilitate nitration in aqueous media, also offer a green chemical approach. researchgate.netmjcce.org.mk
Greener Reaction Conditions: The shift towards using bio-based feedstocks, eco-friendly solvents, and solvent-free synthesis methods is a driving force in the specialty chemicals sector. lek.comfineotex.com For the synthesis of this compound, this could involve replacing hazardous solvents with more benign alternatives or developing solid-state reaction protocols.
Improved Atom Economy: Future synthetic designs will prioritize maximizing the incorporation of all materials used in the process into the final product. This includes exploring synthetic pathways that avoid the generation of wasteful by-products, a common issue with classical nitration and chlorination reactions. nih.gov A potential strategy could involve starting with a substituted nitrobenzoic acid, which can be converted to the target acetophenone (B1666503) through a series of reactions with higher yield and less pollution compared to traditional nitration of the parent acetophenone.
| Synthesis Strategy | Traditional Approach | Emerging Sustainable Approach |
| Nitrating Agent | Mixed Acid (HNO₃/H₂SO₄) nih.gov | Recyclable organic reagents, Metal nitrates (e.g., Ca(NO₃)₂) rsc.orggordon.edu |
| Reaction Conditions | Harsh, highly acidic rsc.org | Mild, non-acidic, microwave-assisted, photochemical nih.govgordon.eduresearchgate.net |
| Solvent Use | Often requires hazardous organic solvents | Solvent-free (mechanochemistry) or aqueous media rsc.orgnih.gov |
| By-products | Significant acid waste, over-nitration products rsc.org | Recyclable reagents, minimal waste |
Exploration of Novel Reactivity and Catalysis Paradigms
The functional groups of this compound—the nitro group, the ketone, and the chloro substituents—offer multiple sites for chemical transformation. Future research will likely explore novel catalytic systems to selectively modify these groups, opening pathways to new derivatives.
Selective Reduction: The reduction of the nitro group is a fundamental transformation. beilstein-journals.org While catalytic hydrogenation using palladium on carbon is common, it can sometimes affect other functional groups. commonorganicchemistry.com Research into more selective catalysts, such as Raney nickel, which is less prone to causing dehalogenation, is crucial. commonorganicchemistry.com Other methods using reagents like iron or tin(II) chloride under mild acidic conditions provide alternatives for substrates where hydrogenation is not suitable. commonorganicchemistry.comacs.org The development of catalysts that can selectively reduce the nitro group in the presence of the ketone and chlorine atoms is a key area of future work. google.comrsc.org
Dechlorination Catalysis: While often undesired, selective dechlorination can be a valuable transformation. Research into novel catalysts, such as diiron complexes, for the dechlorination of chlorinated aromatics could be applied to modify the chlorine substituents on the benzene (B151609) ring of the target molecule. rsc.org
Functional Group Interconversion: The ketone group itself is a hub for a variety of transformations. Future research could focus on catalytic methods for its conversion into other functional groups, expanding the synthetic utility of the this compound scaffold. researchgate.net Late-stage functionalization techniques, which allow for the modification of C-H bonds on complex molecules, could also be explored to introduce new substituents to the aromatic ring. nih.gov
| Functional Group | Potential Transformation | Emerging Catalytic Approach |
| Nitro Group (-NO₂) | Selective reduction to amine (-NH₂) | Raney Nickel, Supported non-noble metal catalysts (Cu, Fe) commonorganicchemistry.comrsc.org |
| Chloro Groups (-Cl) | Selective dechlorination | Diiron complexes rsc.org |
| Ketone Group (C=O) | Reduction to alcohol, amination, etc. | Photoredox catalysis, organocatalysis researchgate.net |
| Aromatic C-H Bonds | Borylation, Fluorination, etc. | Cobalt, Palladium, or Iron catalysts for C-H LSF nih.gov |
Advanced Computational Modeling for Reaction Prediction and Design
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of new synthetic pathways. semanticscholar.org For this compound, computational modeling can accelerate research and development significantly.
Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule and predict the most likely sites for electrophilic or nucleophilic attack. nih.govnih.gov This is particularly valuable for predicting the regioselectivity of further substitution reactions on the aromatic ring, helping to avoid trial-and-error experimentation. scielo.org.mx
Mechanism Elucidation: Computational models can elucidate complex reaction mechanisms, such as those involved in catalytic reductions or substitutions. nih.gov Understanding the transition states and intermediates can guide the optimization of reaction conditions to improve yield and selectivity.
Virtual Screening of Catalysts: Before committing to laboratory synthesis, computational methods can be used to screen libraries of potential catalysts for specific transformations, identifying the most promising candidates for experimental validation.
Machine Learning for Reaction Optimization: By combining computational chemistry with machine learning, models can be developed to predict reaction outcomes with high accuracy. nih.govnih.gov These models can learn from existing experimental data to suggest optimal reaction conditions, reagents, and catalysts for the synthesis and transformation of this compound. rsc.org
Integration with Flow Chemistry and Automated Synthesis Platforms
The move towards Industry 4.0 is impacting chemical manufacturing, with a growing emphasis on digitalization, automation, and continuous processing. fineotex.comstartus-insights.com
Flow Chemistry for Safer Synthesis: Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for potentially hazardous reactions like nitration. beilstein-journals.org Flow reactors provide superior control over reaction parameters such as temperature and mixing, minimizing the risk of runaway reactions. youtube.comvapourtec.com This technology is well-suited for the synthesis of specialty chemicals like this compound, enabling safer and more efficient production.
Automated Synthesis for High-Throughput Experimentation: Automated synthesis platforms, often integrated with flow chemistry systems, allow for the rapid execution and analysis of a large number of reactions. sigmaaldrich.commetoree.comwikipedia.org These platforms can accelerate the optimization of reaction conditions and the synthesis of libraries of derivatives for screening purposes. imperial.ac.uk
AI-Driven Process Optimization: The integration of artificial intelligence (AI) with automated synthesis platforms represents the next frontier. researchgate.netpharmafeatures.com AI algorithms can analyze real-time data from reactions and autonomously adjust parameters to optimize for yield, purity, or other desired outcomes. syrris.comchemspeed.com This self-optimizing approach can dramatically reduce the time and resources required for process development and discovery of new chemical entities based on the this compound structure. rsc.org
| Technology | Traditional Batch Approach | Future Integrated Approach |
| Process Type | Manual, step-by-step synthesis in flasks. wikipedia.org | Continuous, automated synthesis in flow reactors. syrris.com |
| Safety & Control | Limited control over exotherms, potential for runaway reactions. | Precise control of temperature and mixing, enhanced safety. youtube.com |
| Optimization | Slow, labor-intensive, one-factor-at-a-time experiments. rsc.org | High-throughput screening, AI-driven multi-parameter optimization. rsc.orgresearchgate.net |
| Data & Reproducibility | Prone to human error, lower reproducibility. sigmaaldrich.com | Automated data logging, high reproducibility. chemspeed.com |
Q & A
Q. What are the recommended synthetic routes for 2',3'-Dichloro-4'-nitroacetophenone, and how can structural isomers be distinguished?
- Methodological Answer : The compound is typically synthesized via sequential halogenation and nitration of acetophenone derivatives. For example, chlorination of 4'-nitroacetophenone using Cl2/FeCl3 under controlled temperatures (40–60°C) can yield dichloro intermediates, followed by purification via recrystallization. Structural isomers (e.g., 2',4' vs. 3',4' substitution) are distinguished using <sup>1</sup>H NMR and <sup>13</sup>C NMR analysis of mono-N-oxide derivatives, which induce distinct chemical shifts for aromatic protons .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR : Identifies nitro (1520–1350 cm<sup>-1</sup>) and carbonyl (1680–1700 cm<sup>-1</sup>) groups.
- NMR : <sup>13</sup>C NMR resolves chlorine-induced deshielding (C-Cl: ~110–125 ppm; C-NO2: ~140–150 ppm).
- Mass Spectrometry (EI-MS) : Molecular ion peaks ([M]<sup>+</sup>) at m/z 234 (C8H5Cl2NO3) confirm molecular weight, while fragment ions (e.g., loss of NO2 or Cl) validate substitution patterns .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Storage : Keep in airtight containers at 2–8°C to prevent degradation.
- Handling : Use fume hoods , nitrile gloves, and PPE to avoid inhalation/contact.
- Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before incineration, adhering to EPA guidelines .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during nitration of dichloroacetophenone precursors?
- Methodological Answer :
- Temperature Control : Maintain nitration at 0–5°C to suppress polysubstitution.
- Catalyst Selection : Use mixed acids (HNO3/H2SO4) for regioselectivity, with stoichiometric H2SO4 to enhance NO2<sup>+</sup> generation.
- In Situ Monitoring : Employ HPLC with a C18 column (UV detection at 254 nm) to track reaction progress and adjust reagent ratios .
Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution (SNAr) reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to map electrostatic potential surfaces (EPS), identifying electron-deficient sites (e.g., para-nitro group).
- Molecular Dynamics : Simulate transition states for Cl displacement by nucleophiles (e.g., amines), correlating activation energies with experimental kinetic data .
Q. How can discrepancies in reported melting points or spectral data be resolved?
- Methodological Answer :
- Purity Assessment : Perform DSC (Differential Scanning Calorimetry) to verify melting ranges (expected 95–98°C).
- Cross-Validation : Compare NMR data with PubChem/CAS entries (CAS 2234-16-4) and replicate synthesis under standardized conditions .
Q. What strategies evaluate its potential as a synthon in pharmaceutical intermediates?
- Methodological Answer :
- Functionalization : React with Grignard reagents (e.g., CH3MgBr) to form tertiary alcohols for antimalarial analogs.
- Biological Screening : Use in vitro assays (e.g., Plasmodium falciparum 3D7) to assess efficacy, supported by docking studies against target proteins (e.g., PfDHFR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
